Tibesaikosaponin V
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Overview
Description
Tibesaikosaponin V is a triterpene diglycoside isolated from the roots of Bupleurum chinense DC. This compound has garnered attention due to its significant biological activities, particularly its inhibitory effects on adipogenesis in 3T3-L1 cells .
Preparation Methods
Tibesaikosaponin V is typically isolated from the methanol extract of the roots of Bupleurum chinense DC. The extraction process involves normal and reversed phase column chromatography. The chemical structure of this compound is elucidated using extensive spectroscopic analysis, including 1D and 2D NMR, HR-ESI-MS, and chemical degradation methods .
Chemical Reactions Analysis
Tibesaikosaponin V undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include methanol for extraction and various chromatographic techniques for purification. The major products formed from these reactions are typically other saikosaponins or derivatives thereof .
Scientific Research Applications
Tibesaikosaponin V has several scientific research applications:
Chemistry: It is used in the study of triterpene glycosides and their chemical properties.
Industry: Its extraction and purification methods can be applied in the production of other bioactive compounds from plant sources.
Mechanism of Action
Tibesaikosaponin V exerts its effects by inhibiting lipid accumulation and triacylglycerol content in adipocytes. It suppresses the mRNA expression of nuclear transcription factors, such as peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer binding protein α (C/EBPα)
Properties
Molecular Formula |
C42H68O15 |
---|---|
Molecular Weight |
813.0 g/mol |
IUPAC Name |
(4aS,6R,6aR,6aS,6bR,8aR,9R,10S,12aS,13R,14bS)-10-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,13-dihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-3,4,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-5-one |
InChI |
InChI=1S/C42H68O15/c1-19-26(47)31(57-35-29(50)28(49)27(48)23(16-43)55-35)30(51)36(54-19)56-25-9-10-38(4)24(39(25,5)17-44)8-11-40(6)32(38)22(46)14-20-21-15-37(2,3)12-13-42(21,18-45)34(53)33(52)41(20,40)7/h14,19,21-33,35-36,43-52H,8-13,15-18H2,1-7H3/t19-,21+,22-,23-,24-,25+,26+,27-,28+,29-,30-,31+,32-,33+,35+,36+,38+,39+,40-,41+,42-/m1/s1 |
InChI Key |
ONZYNENDGFEXPD-NKRJZQNQSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4([C@H](C(=O)[C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)O)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(C(C(=O)C6(C5CC(CC6)(C)C)CO)O)C)O)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |
Origin of Product |
United States |
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